N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide

Description

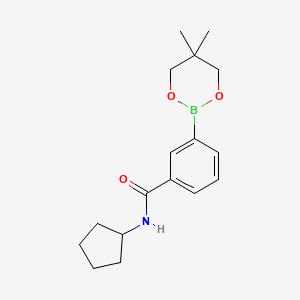

N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide (CAS 850567-45-2, C₁₇H₂₄BNO₃) is a boron-containing aromatic amide derivative. Its structure features a benzamide core substituted at the meta-position with a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group and an N-cyclopentylamide moiety.

Properties

IUPAC Name |

N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-17(2)11-21-18(22-12-17)14-7-5-6-13(10-14)16(20)19-15-8-3-4-9-15/h5-7,10,15H,3-4,8-9,11-12H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKAPNIFTSTPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656864 | |

| Record name | N-Cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-45-2 | |

| Record name | N-Cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide (CAS Number: 850567-45-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H24BNO3 |

| Molecular Weight | 301.188 g/mol |

| Melting Point | 158-160 °C |

| LogP | 2.518 |

Research indicates that compounds similar to this compound may act as glucokinase (GK) activators. GK plays a crucial role in glucose metabolism and is a target for drug development in treating type 2 diabetes mellitus (T2DM). The activation of GK can enhance glucose uptake and improve insulin sensitivity without causing hypoglycemia or dyslipidemia—common side effects associated with traditional GK activators .

Pharmacological Effects

Studies have demonstrated that N-cyclopentyl derivatives exhibit various pharmacological effects:

- Glucose Homeostasis Regulation : Compounds within this class have shown promising results in regulating glucose levels in diabetic models. For instance, a study highlighted that a related compound protected pancreatic beta-cells from apoptosis induced by streptozotocin and maintained glucose homeostasis in db/db mice during oral glucose tolerance tests (OGTT) .

- Low Risk of Dyslipidemia : Chronic administration of these compounds has not only demonstrated efficacy in managing blood glucose levels but also minimized the risk of dyslipidemia, which is critical for patients with metabolic disorders .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Glucokinase Activators : A study explored the effects of cycloalkyl-fused N-thiazol-2-yl-benzamides on GK activation. The findings indicated that these compounds could effectively activate GK while presenting a favorable safety profile compared to existing GK activators .

- In Vivo Studies : Animal models treated with related compounds showed enhanced glucose tolerance and reduced risk of hypoglycemia even at high doses (200 mg/kg), indicating a significant therapeutic window for these agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

(a) N,N-Dimethyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide (CAS 2266574-36-9)

- Structure : Replaces the N-cyclopentyl group with a dimethylamide.

- Synthesis : Prepared via boronic ester formation using neopentyl glycol and 3-(dimethylcarbamoyl)phenylboronic acid (61% yield) .

- Applications : Demonstrated high E-selectivity (95:5 E/Z) in nickel-catalyzed Suzuki-Miyaura cross-couplings with alkenyl ethers .

(b) N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1204742-77-7)

- Structure : Features a methoxyamide and a tetramethyl-substituted dioxaborolane (5-membered boron ring).

- Key Difference : The dioxaborolane ring’s smaller size and higher ring strain may reduce stability under prolonged storage or harsh conditions compared to the 6-membered dioxaborinan in the target compound .

(c) 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS 220080-93-3)

Boron Ring Modifications

(a) 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid (CAS 62729-39-9)

- Structure : Carboxylic acid substituent instead of benzamide.

- Applications : Primarily used as a boronate ester precursor for bioconjugation or polymer chemistry. Lacks the amide directing group, limiting utility in C–H activation .

(b) N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS N/A)

Physicochemical Properties and Stability

Reactivity in Cross-Coupling Reactions

The target compound’s N-cyclopentylamide group provides steric bulk, which can influence both reaction efficiency and selectivity. For example:

- Nickel-Catalyzed Suzuki-Miyaura Coupling : The dimethylamide analog achieved 84% yield and 95:5 E-selectivity with alkenyl ethers . The cyclopentyl variant may exhibit similar or improved selectivity due to enhanced steric guidance but could require optimized conditions for comparable yields.

- Electronic Effects : Electron-donating groups (e.g., cyclopentylamide) may slow oxidative addition steps in palladium-catalyzed reactions compared to electron-withdrawing substituents (e.g., chloropropyl ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.